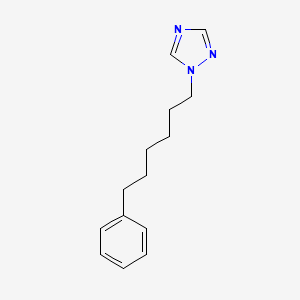

1-(6-Phenylhexyl)-1H-1,2,4-triazole

Description

Significance of the 1,2,4-Triazole (B32235) Heterocycle as a Pharmacophore in Medicinal Chemistry

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms and two carbon atoms, is recognized as a "privileged scaffold" in medicinal chemistry. wisdomlib.org This is due to its unique chemical properties that make it a potent pharmacophore—a molecular feature responsible for a drug's pharmacological activity. The triazole ring is structurally stable and can engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, with biological targets. nih.gov

The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors. This allows for high-affinity binding to the active sites of enzymes and receptors. nih.gov Furthermore, the 1,2,4-triazole nucleus is considered an isostere of amides and esters, meaning it has a similar size and electronic configuration, allowing it to mimic these groups in biological systems without being susceptible to hydrolysis by metabolic enzymes. nih.gov This metabolic stability is a crucial advantage in drug design.

The versatility of the 1,2,4-triazole core allows for the attachment of various substituents at different positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its biological activity and pharmacokinetic profile. nih.gov This adaptability has led to the incorporation of the 1,2,4-triazole moiety into a wide array of clinically successful drugs.

Clinically Approved Drugs Featuring the 1,2,4-Triazole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Fluconazole (B54011) | Antifungal | Inhibits fungal cytochrome P450 enzyme 14α-demethylase. nih.gov |

| Anastrozole | Anticancer | Aromatase inhibitor for treating breast cancer. nih.gov |

| Letrozole | Anticancer | Potent aromatase inhibitor used in breast cancer therapy. nih.gov |

| Ribavirin | Antiviral | Broad-spectrum antiviral agent. mdpi.com |

| Alprazolam | Anxiolytic | Benzodiazepine derivative for anxiety and panic disorders. mdpi.com |

| Rizatriptan | Antimigraine | Serotonin receptor agonist. mdpi.com |

Overview of Analogous 1,2,4-Triazole Derivatives and Their Broad Spectrum of Biological Activities

The 1,2,4-triazole scaffold is a cornerstone in the development of new therapeutic agents due to the extensive range of biological activities exhibited by its derivatives. researchgate.netglobalresearchonline.net Scientific research has consistently demonstrated that compounds containing this ring system possess significant pharmacological potential across multiple disease areas. researchgate.net

The broad spectrum of activities is a testament to the ability of the triazole core to interact with a diverse array of biological targets. nih.gov By modifying the substituents on the triazole ring, researchers have developed compounds with tailored activities.

Reported Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Description of Findings | Key Examples/Targets |

|---|---|---|

| Antimicrobial & Antifungal | Triazole derivatives are potent inhibitors of microbial growth. mdpi.com Many antifungal agents work by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov | Ciprofloxacin-1,2,4-triazole hybrids have shown high potency against MRSA. nih.gov Fluconazole and Itraconazole are widely used clinical antifungals. globalresearchonline.net |

| Anticancer | Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of enzymes like aromatase, which is involved in estrogen biosynthesis. nih.govresearchgate.net | Letrozole and Anastrozole are aromatase inhibitors used for breast cancer. nih.gov Other derivatives show cytotoxic effects on cell lines like HCT116, MCF-7, and Hela. nih.govnih.govnih.gov |

| Anti-inflammatory | Certain triazoles exhibit significant anti-inflammatory properties, in some cases surpassing the activity of standard drugs like ibuprofen (B1674241). researchgate.net They can act by inhibiting cyclooxygenase (COX) enzymes (COX-1/COX-2). mdpi.com | A 1,2,4-triazole derivative containing a 1,3,4-thiadiazine fragment achieved 91% inhibition of edema in an animal model, compared to 82% for ibuprofen. researchgate.net |

| Anticonvulsant | Studies have found that some 4-amino-4H-1,2,4-triazole derivatives can effectively interact with the GABA-A receptor, showing superior performance to the standard drug phenytoin (B1677684) in certain models. researchgate.net | 4-amino-4H-1,2,4-triazole derivatives have been identified as promising anticonvulsant agents. researchgate.net |

| Antiviral | The triazole ring is a key component of some antiviral drugs. For instance, triazole derivatives have been investigated as inhibitors of the HIV-1 capsid protein. nih.gov | Ribavirin is a well-known antiviral drug. mdpi.com Novel derivatives are being explored for their potential against HIV. nih.gov |

| Antioxidant | Certain brominated mdpi.comresearchgate.netglobalresearchonline.nettriazolo[1,5-a]pyridine derivatives have demonstrated notable antioxidant properties by neutralizing free radicals. researchgate.net | Brominated mdpi.comresearchgate.netglobalresearchonline.nettriazolo[1,5-a]pyridine derivatives showed maximum activity at a concentration of 150 μg/mL. researchgate.net |

| Enzyme Inhibition | Beyond the aforementioned targets, triazole derivatives have been developed as inhibitors for other enzymes, such as 17β-hydroxysteroid dehydrogenase type 2 (17βHSD2), a target for osteoporosis treatment. nih.gov | Phenyl-substituted 1H-1,2,4-triazoles have been identified as moderate inhibitors of 17βHSD2. nih.gov |

Rationale for Investigating 1-(6-Phenylhexyl)-1H-1,2,4-triazole within the Triazole Class

The specific investigation of this compound is based on a rational drug design strategy that combines the proven pharmacophore of the 1,2,4-triazole ring with a lipophilic side chain intended to modulate the compound's properties. The rationale can be broken down into two key components:

The 1,2,4-Triazole Core : As established, this heterocyclic system is a reliable anchor for biological activity, known to interact with a multitude of receptors and enzymes. wisdomlib.orgnih.gov Its inclusion provides a high probability of discovering a compound with some form of biological efficacy.

The 6-Phenylhexyl Substituent : The attachment of a six-carbon alkyl chain (hexyl) terminated by a phenyl group is a deliberate design choice.

Lipophilicity : The long alkyl chain significantly increases the lipophilicity (fat-solubility) of the molecule. This property is critical for influencing how a drug is absorbed, distributed, metabolized, and excreted (ADME). Increased lipophilicity can enhance the ability of the compound to cross cell membranes, including the blood-brain barrier, potentially opening avenues for neurological applications.

Hydrophobic Interactions : The terminal phenyl group and the hexyl chain can engage in strong hydrophobic and van der Waals interactions within the binding pockets of target proteins. In many enzymes and receptors, there are hydrophobic sub-pockets that, when occupied, can lead to enhanced binding affinity and potency. For example, in the development of anticancer agents, phenyl rings have been shown to have key interactions in the active site of enzymes like aromatase. nih.gov

Flexibility : The hexyl chain provides conformational flexibility, allowing the phenyl group to orient itself optimally to fit into a binding site. This flexibility can be advantageous for interacting with various biological targets.

Therefore, the synthesis and study of this compound are aimed at exploring how the introduction of this specific lipophilic and flexible side chain to the well-established 1,2,4-triazole pharmacophore will influence its biological activity. The expectation is that this structural combination could lead to novel or enhanced pharmacological profiles, potentially in areas like anticancer, antimicrobial, or enzyme inhibition, where the interactions of both the triazole ring and the lipophilic tail are crucial for efficacy.

Structure

3D Structure

Properties

CAS No. |

919800-79-6 |

|---|---|

Molecular Formula |

C14H19N3 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

1-(6-phenylhexyl)-1,2,4-triazole |

InChI |

InChI=1S/C14H19N3/c1(2-7-11-17-13-15-12-16-17)4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2 |

InChI Key |

PQFLMKKAMJTVNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCN2C=NC=N2 |

Origin of Product |

United States |

Biological Activity Spectrum and Pharmacological Investigations of 1 6 Phenylhexyl 1h 1,2,4 Triazole and Analogues

Antifungal Activity Studies

The 1,2,4-triazole (B32235) moiety is a core structural feature of many clinically important antifungal agents. nih.gov This has spurred extensive research into the antifungal properties of various synthetic 1,2,4-triazole derivatives against a wide range of fungal pathogens.

In Vitro Efficacy Against Phytopathogenic Fungi (e.g., Alternaria solani, Pyricularia oryzae, Sclerotinia sclerotiorum, Physalospora piricola, Rhizoctonia cerealis)

Numerous studies have demonstrated the potential of 1,2,4-triazole analogues as effective agents against fungi that cause diseases in plants. For instance, certain quinazoline-containing 1,2,4-triazoles have shown remarkable fungicidal activity against Gloeosporium fructigenum. nih.gov Similarly, myrtenal (B1677600) derivatives bearing a 1,2,4-triazole moiety exhibited excellent activity against Physalospora piricola, with inhibitory rates comparable to the commercial fungicide azoxystrobin. nih.gov

The structure-activity relationship (SAR) studies of various 1,2,4-triazole derivatives have provided insights into the structural requirements for potent antifungal activity. For example, in a series of benzene-ethanol bearing 1,2,4-triazole derivatives tested against Magnaporthe oryzae (the causative agent of rice blast, also known as Pyricularia oryzae), it was found that electron-withdrawing groups on the phenyl ring, such as a trifluoromethyl group, enhanced the antifungal activity. nih.gov

While specific data for 1-(6-Phenylhexyl)-1H-1,2,4-triazole is not available, the following table presents representative antifungal activity data for analogous 1,2,4-triazole derivatives against various phytopathogenic fungi to illustrate the potential of this class of compounds.

| Compound Analogue | Target Fungus | Activity (Inhibition Rate % at 50 µg/mL) | Reference |

| Myrtenal-1,2,4-triazole derivative | Physalospora piricola | 90-98% | nih.gov |

| Quinazolin-1,2,4-triazole derivative | Gloeosporium fructigenum | Comparable to hymexazol | nih.gov |

| Benzimidazole-1,2,4-triazole hybrid | Venturia nashicola | Potent activity | nih.gov |

| Indole-1,2,4-triazole conjugate | Cercospora arachidicola | More fungicidal than chlorothalonil | nih.gov |

In Vitro Efficacy Against Human Pathogenic Fungi (e.g., Candida albicans, Candida tropicalis, Candida parapsilosis, Cryptococcus neoformans, Aspergillus fumigatus)

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal drugs for human use. nih.gov Many synthetic analogues have been evaluated for their efficacy against a spectrum of human pathogenic fungi. For example, benzimidazole-1,2,4-triazole hybrids have demonstrated good fungicidal activity against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov The presence of fluoro or chloro substituents on the phenyl ring was found to be crucial for this activity. nih.gov

Furthermore, certain 1,2,4-triazole derivatives have shown potent activity against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov The antifungal efficacy is often compared to established drugs like fluconazole (B54011) and ketoconazole. nih.gov

The following table provides representative data on the in vitro antifungal activity of various 1,2,4-triazole analogues against human pathogenic fungi.

| Compound Analogue | Target Fungus | MIC (µg/mL) | Reference |

| Benzimidazole-1,2,4-triazole hybrid | Candida albicans | 0.78 - 1.56 | nih.gov |

| Benzimidazole-1,2,4-triazole hybrid | Candida glabrata | 0.78 - 1.56 | nih.gov |

| Benzimidazole-1,2,4-triazole hybrid | Candida parapsilosis | 0.78 - 1.56 | nih.gov |

| Quinoline-1,2,4-triazole derivative | Aspergillus fumigatus | High activity | nih.gov |

| Quinoline-1,2,4-triazole derivative | Candida albicans | High activity | nih.gov |

Mechanism of Action: Inhibition of Cytochrome P450-dependent Sterol 14α-demethylase (CYP51)

The primary mechanism of action for most antifungal triazoles is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the membrane structure and function, ultimately leading to the inhibition of fungal growth and cell death. The nitrogen atom at the 4-position of the 1,2,4-triazole ring is believed to play a crucial role in binding to the heme iron atom in the active site of the CYP51 enzyme.

Antibacterial Activity Investigations

While the antifungal properties of 1,2,4-triazoles are well-established, their antibacterial potential has also been a subject of considerable research. nih.govnih.govsci-hub.senih.gov

In Vitro Spectrum Against Gram-positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

Several studies have reported the antibacterial activity of 1,2,4-triazole derivatives against Gram-positive bacteria. For instance, novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated strong antibacterial activity against Staphylococcus aureus, with some derivatives showing efficacy superior or comparable to the standard drug streptomycin. nih.gov In other studies, phenylpiperazine derivatives of 5-oxo- and 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids exhibited excellent activity against S. aureus and Bacillus cereus. nih.gov

The following table presents representative data on the in vitro antibacterial activity of various 1,2,4-triazole analogues against Gram-positive bacteria.

| Compound Analogue | Target Bacterium | MIC (µg/mL) | Reference |

| Schiff base of 1,2,4-triazole | Staphylococcus aureus | Comparable to streptomycin | nih.gov |

| Phenylpiperazine-triazole hybrid | Staphylococcus aureus | 0.12 - 1.95 | nih.gov |

| Phenylpiperazine-triazole hybrid | Bacillus cereus | 0.12 - 1.95 | nih.gov |

| 4-amino-5-aryl-4H-1,2,4-triazole | Bacillus subtilis | Good activity | nih.gov |

In Vitro Spectrum Against Gram-negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Salmonella typhimurium)

The efficacy of 1,2,4-triazole derivatives against Gram-negative bacteria has also been investigated. While some derivatives show limited activity, others have demonstrated significant potential. nih.govsci-hub.se For example, certain 4-amino-5-aryl-4H-1,2,4-triazole derivatives exhibited high antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov The structure-activity relationship studies have shown that the presence of specific substituents on the phenyl ring can significantly influence the antibacterial spectrum. nih.gov

The following table provides representative data on the in vitro antibacterial activity of various 1,2,4-triazole analogues against Gram-negative bacteria.

| Compound Analogue | Target Bacterium | MIC (µg/mL) | Reference |

| 4-amino-5-aryl-4H-1,2,4-triazole | Escherichia coli | 5 | nih.gov |

| 4-amino-5-aryl-4H-1,2,4-triazole | Pseudomonas aeruginosa | 5 | nih.gov |

| Phenylpiperazine-triazole hybrid | Escherichia coli | 0.12 - 1.95 | nih.gov |

| Phenylpiperazine-triazole hybrid | Pseudomonas aeruginosa | 0.12 - 1.95 | nih.gov |

Activity Against Drug-Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

The challenge of antimicrobial resistance has spurred the development of novel therapeutic agents. Derivatives of 1,2,4-triazole have shown promise in combating drug-resistant bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA). For instance, certain 1,2,4-triazole-3-thione-ciprofloxacin hybrids have demonstrated antibacterial activity against drug-resistant MRSA strains that is superior to the parent antibiotic, ciprofloxacin. sci-hub.se The presence of specific structural motifs, such as a 2-hydroxyphenyl group, has been associated with enhanced potency against both Gram-positive and Gram-negative bacteria, including resistant variants. sci-hub.se

Furthermore, studies on various 1,2,4-triazole derivatives have highlighted the importance of the substituents on the triazole ring for activity against resistant pathogens. sci-hub.senih.gov While direct data on this compound is absent, the lipophilic nature of the phenylhexyl chain could potentially influence its interaction with bacterial cell membranes, a factor known to be important for the activity of some antimicrobial agents.

Mechanistic Pathways in Antibacterial Action

The mechanisms through which 1,2,4-triazole derivatives exert their antibacterial effects are diverse and appear to be dependent on the specific structural features of the molecule. A prominent mechanism for many antifungal triazoles is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. While this is a primary antifungal mechanism, some antibacterial actions of triazole derivatives may also involve interference with microbial cell membrane integrity or other essential enzymatic pathways.

For some hybridized 1,2,4-triazole compounds, the antibacterial mechanism is linked to the activity of the partner molecule. For example, hybridization with quinolones can result in compounds that retain the DNA gyrase and topoisomerase IV inhibitory activity characteristic of quinolone antibiotics. sci-hub.se The specific mechanistic pathway for a compound like this compound would require dedicated investigation, but it could potentially involve disruption of the bacterial cell envelope or inhibition of critical bacterial enzymes.

Anticancer Activity Research

The 1,2,4-triazole scaffold is a recognized pharmacophore in the design of anticancer agents. Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.

In Vitro Antiproliferative Activity Against Various Human Cancer Cell Lines

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of antiproliferative activity against human cancer cell lines. In studies involving a panel of cancer cell lines, certain 1,2,4-triazole derivatives have shown notable activity. nih.gov For example, some novel synthesized 1,2,4-triazole compounds exhibited remarkable antiproliferative effects against various tested cell lines. nih.gov

While data for this compound is not available, related structures have been investigated. For instance, some 1,2,4-triazole derivatives have been tested against human breast cancer cell lines (MCF-7), demonstrating cytotoxic effects. isres.org The presence of a long lipophilic chain, such as the phenylhexyl group, could potentially enhance cellular uptake and contribute to cytotoxic activity.

Table 1: Examples of In Vitro Antiproliferative Activity of 1,2,4-Triazole Analogues

| Compound/Analogue | Cancer Cell Line | Activity (IC50) | Reference |

| Compound 8c | - | EGFR Inhibition: 3.6 μM | nih.gov |

| Compound 8d | - | Potent BRAF Inhibition | nih.gov |

Note: This table is illustrative and based on data for analogue compounds, not this compound itself.

Molecular Targets and Mechanistic Pathways

The anticancer activity of 1,2,4-triazole derivatives is often attributed to their interaction with specific molecular targets that are crucial for cancer cell proliferation and survival.

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Several 1,2,4-triazole derivatives have been identified as inhibitors of EGFR. nih.gov For example, a specific synthesized 1,2,4-triazole derivative, compound 8c, was found to exhibit the best EGFR inhibition with an IC50 value of 3.6 μM in one study. nih.gov This suggests that the 1,2,4-triazole scaffold can be effectively utilized to design EGFR inhibitors. The binding mode of such compounds to the EGFR active site would be a key determinant of their inhibitory potency.

The BRAF kinase is another important target in cancer therapy, particularly in melanoma, where a specific mutation (V600E) is common. Some 1,2,4-triazole derivatives have been investigated for their ability to inhibit BRAF kinase. nih.gov In one study, compounds 8c and 8d, both 1,2,4-triazole derivatives, were found to be potent inhibitors of BRAF. nih.gov This indicates that the 1,2,4-triazole core can serve as a template for the development of novel BRAF inhibitors. The specific interactions of the phenylhexyl group of this compound with the kinase domain would be critical for its potential inhibitory activity.

Tubulin Polymerization Inhibition

The 1,2,4-triazole scaffold has been identified as a promising pharmacophore in the design of novel tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy. nih.gov These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The 1,2,4-triazole ring is utilized to mimic the cis-olefin configuration of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor, while potentially offering improved bioavailability and chemical stability. nih.gov

A series of indole-1,2,4-triazole derivatives have been synthesized and evaluated for their potential as tubulin polymerization inhibitors. nih.gov In one study, a derivative bearing a 3,4,5-trimethoxyphenyl moiety demonstrated significant anti-proliferative activity against various cancer cell lines, including HepG2, HeLa, MCF-7, and A549, with IC50 values in the sub-micromolar range. nih.gov This compound also inhibited tubulin polymerization with an IC50 value of 2.1 µM, comparable to known inhibitors. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine-binding site on β-tubulin, a key interaction for inhibiting microtubule assembly. nih.govmdpi.com

Further research into indole-based 1,2,4-triazole derivatives has yielded compounds with potent antiproliferative effects. rsc.org One such derivative exhibited strong efficacy against HeLa cells and was found to inhibit tubulin polymerization with an IC50 value of 8.3 µM. rsc.org These findings highlight the potential of the indole-triazole hybrid scaffold in the development of new anticancer agents that target tubulin. rsc.org The structure-activity relationship of these compounds indicates that substitutions on the indole (B1671886) and phenyl rings can significantly influence their biological activity. nih.govnih.gov

Table 1: Tubulin Polymerization Inhibitory Activity of Selected 1,2,4-Triazole Analogues

| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |

| Indole-1,2,4-triazole derivative with 3,4,5-trimethoxyphenyl moiety | HepG2 | 0.23 ± 0.08 | 2.1 ± 0.12 | nih.gov |

| HeLa | 0.15 ± 0.18 | nih.gov | ||

| MCF-7 | 0.38 ± 0.12 | nih.gov | ||

| A549 | 0.30 ± 0.13 | nih.gov | ||

| Indole-based 1,2,4-triazole derivative (9p) | HeLa | Nanomolar range | 8.3 | rsc.org |

| 1,2,4-Triazole analogue (7) | - | - | Potent activity | nih.gov |

Induction of Apoptosis (e.g., Bax/Bcl-2 ratio modulation)

The anticancer activity of 1,2,4-triazole-based tubulin polymerization inhibitors is closely linked to their ability to induce apoptosis, or programmed cell death. The disruption of microtubule dynamics triggers the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2 and Bcl-xL. The ratio of pro- to anti-apoptotic proteins is a critical determinant of cell fate.

Studies on indole-1,2,4-triazole derivatives have shown that these compounds can modulate the expression of key apoptosis-related proteins. nih.gov For instance, a potent tubulin polymerization inhibitor from this class was found to downregulate the expression of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1 in cancer cells. nih.gov This shift in the balance towards a pro-apoptotic state, characterized by an increased Bax/Bcl-2 ratio, facilitates the activation of caspases and the execution of the apoptotic program.

In a different context, N-propananilide derivatives bearing a 1,2,4-triazole ring have been investigated for their neuroprotective potential. nih.gov These compounds were shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells by decreasing the levels of the pro-apoptotic protein Bax and inhibiting the activation of caspase-3. nih.gov This indicates that the apoptosis-modulating effects of 1,2,4-triazole derivatives can be harnessed for therapeutic applications beyond cancer, such as in neurodegenerative diseases. nih.gov

Table 2: Apoptosis-Modulating Effects of Selected 1,2,4-Triazole Analogues

| Compound | Cell Line | Effect on Apoptotic Proteins | Outcome | Reference |

| Indole-1,2,4-triazole derivative | Cancer cells | Downregulation of Bcl-2, Bcl-xL, Mcl-1 | Induction of apoptosis | nih.gov |

| 3-(1H-1,2,4-triazol-1-yl)-N-propananilide derivatives | SH-SY5Y neuroblastoma cells | Decreased Bax levels, inhibition of caspase-3 activation | Neuroprotection against 6-OHDA induced toxicity | nih.gov |

Enzyme Inhibition Studies

Hydroxysteroid Dehydrogenase (17β-HSD2) Inhibition

The enzyme 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) plays a crucial role in steroid metabolism by catalyzing the oxidation of the potent estrogen 17β-estradiol and the androgen testosterone (B1683101) into their less active forms, estrone (B1671321) and androstenedione, respectively. nih.gov Inhibition of 17β-HSD2 is a therapeutic strategy for conditions like osteoporosis, as it can locally increase the levels of active estrogens and androgens in bone tissue. nih.govnih.gov

In the search for non-steroidal inhibitors of 17β-HSD2, a series of disubstituted-1H-1,2,4-triazole derivatives have been synthesized and evaluated. nih.gov These compounds were designed to explore the enzyme's active site and develop selective inhibitors. Several derivatives showed moderate inhibitory activity against 17β-HSD2, with good selectivity over the related enzyme 17β-HSD1. nih.gov The most promising compounds from this series represent a new class of 17β-HSD2 inhibitors and serve as valuable tools for further investigation of the enzyme's structure and function. nih.gov

Table 3: 17β-HSD2 Inhibitory Activity of Selected 1H-1,2,4-Triazole Analogues

| Compound | 17β-HSD2 Inhibitory Activity | Selectivity over 17β-HSD1 | Reference |

| Disubstituted-1H-1,2,4-triazole derivatives (8b, 8f, 13a) | Moderate | Good | nih.gov |

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

Inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic approach for managing type 2 diabetes mellitus. nih.govmdpi.com By slowing the digestion of dietary carbohydrates, these inhibitors can reduce postprandial hyperglycemia. mdpi.com The 1,2,4-triazole nucleus has been incorporated into various molecular scaffolds to create potent inhibitors of these enzymes. nih.govnih.gov

A series of 1,2,4-triazole-bearing bis-hydrazone derivatives were synthesized and screened for their dual inhibitory activities against α-amylase and α-glucosidase. nih.gov Several of these compounds exhibited potent inhibition, with some being significantly more active than the standard drug, acarbose. nih.gov Structure-activity relationship studies revealed that the nature and position of substituents on the phenyl rings played a crucial role in the inhibitory potential. nih.gov

In another study, 4-phenylthiazol-benzamide-1,2,3-triazole-N-phenylacetamide derivatives were designed and evaluated as α-glucosidase and α-amylase inhibitors. atauni.edu.tr The most potent compound in this series demonstrated significantly greater inhibition of both enzymes compared to acarbose. atauni.edu.tr Molecular docking studies have provided insights into the binding modes of these triazole derivatives within the active sites of the enzymes, supporting their potential as effective glycosidase inhibitors. nih.govatauni.edu.tr

Table 4: Glycosidase Inhibitory Activity of Selected 1,2,4-Triazole Analogues

| Compound Class | Enzyme | IC50 Range | Most Potent Compound (IC50) | Reference |

| 1,2,4-Triazole-bearing bis-hydrazone derivatives | α-Amylase & α-Glucosidase | - | Manifold more active than acarbose | nih.gov |

| 4-Phenylthiazol-benzamide-1,2,3-triazole-N-phenylacetamide derivatives | α-Glucosidase | 10.71 - 42.35 nM | 9g (IC50 = 10.71 nM) | atauni.edu.tr |

| α-Amylase | 49.17 - 81.94 nM | 9g (IC50 = 49.17 nM) | atauni.edu.tr | |

| 4,5-diphenyl-1,2,4-triazole-3-thiol | α-Glucosidase & α-Amylase | Ki in the 10⁻⁵ M range | - | nih.gov |

Cholinesterase Inhibition (e.g., Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE))

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov While AChE inhibitors are well-established, there is growing interest in developing selective BChE inhibitors or dual AChE/BChE inhibitors, which may offer benefits in later stages of the disease. nih.govresearchgate.net

The 1,2,4-triazole scaffold has been explored in the design of novel cholinesterase inhibitors. For example, pyridazine-containing compounds with a triazole moiety have been synthesized and evaluated for their ability to inhibit both AChE and BChE. mdpi.com Some of these compounds displayed potent inhibition of BChE, with activities comparable to the standard drug donepezil (B133215). mdpi.com The incorporation of the triazole ring is thought to enhance chemical stability and pharmacokinetic properties. mdpi.com

Structure-based virtual screening and subsequent hit optimization have also led to the discovery of new selective BChE inhibitors. mdpi.com While not all of these are triazole-based, the general principles of targeting the active sites of cholinesterases are applicable. Molecular docking studies are often employed to understand the interactions between the inhibitors and the amino acid residues in the active sites of AChE and BChE, guiding the design of more potent and selective compounds. nih.govresearchgate.net

Table 5: Cholinesterase Inhibitory Activity of Selected Triazole Analogues

| Compound Class | Enzyme | Inhibitory Potency (IC50) | Reference |

| Pyridyl–pyridazine derivative with triazole moiety (Compound 3) | BChE | More effective than donepezil (0.72 times) | mdpi.com |

| Pyridyl–pyridazine derivative with triazole moiety (Compound 5) | BChE | More effective than donepezil (0.46 times) | mdpi.com |

Lipoxygenase Inhibition

Lipoxygenases (LOX) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators such as leukotrienes. researchgate.netmdpi.com The 5-lipoxygenase (5-LOX) pathway is a key target for the development of anti-inflammatory drugs. researchgate.net Inhibition of 5-LOX or the 5-lipoxygenase-activating protein (FLAP) can block the biosynthesis of leukotrienes. nih.gov

The 1,2,4-triazole scaffold has been identified as a novel chemical platform for the development of FLAP antagonists. nih.gov A virtual screening hit with a 1,2,4-triazole core was optimized, leading to the discovery of potent and selective inhibitors of leukotriene biosynthesis. nih.gov These compounds demonstrated efficacy in human neutrophils and macrophages, highlighting their potential as a new class of anti-inflammatory agents. nih.gov The structure-activity relationship studies around the 1,2,4-triazole skeleton have provided valuable insights for the design of future FLAP antagonists. nih.gov

While direct inhibition of lipoxygenase by 1,2,4-triazole derivatives is an active area of research, other chemical classes, such as catechols and chalcones, have also been investigated as LOX inhibitors. researchgate.netmdpi.com These studies provide a broader context for the strategies employed to target the lipoxygenase pathway in the treatment of inflammatory disorders. researchgate.netmdpi.com

Table 6: Lipoxygenase Pathway Inhibitory Activity of Selected 1,2,4-Triazole Analogues

| Compound Class | Target | Inhibitory Potency (IC50) | Outcome | Reference |

| 1,2,4-Triazole derivatives | 5-Lipoxygenase-activating protein (FLAP) | 2.18 µM (for initial hit VS-1) | Inhibition of leukotriene biosynthesis | nih.gov |

Urease Inhibition

Urease enzymes are a target for inhibitors due to their role in pathologies associated with microorganisms like Helicobacter pylori and in agricultural contexts. nih.gov The 1,2,4-triazole ring is a key pharmacophore in the development of potent urease inhibitors. nih.govnih.gov

A study on 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones revealed that certain derivatives exhibit significant urease inhibitory activity. sigmaaldrich.com For instance, 4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its 2,4-dimethylphenyl analogue showed potent inhibition. sigmaaldrich.com Another research synthesized a series of ontosight.aicolby.edunih.govtriazolo[3,4-b] ontosight.ainih.govresearchgate.netthiadiazole derivatives that displayed outstanding urease inhibition, with IC50 values ranging from 0.87 to 8.32 µM, significantly more potent than the standard thiourea (B124793) (IC50 = 22.54 µM). nih.gov The unsubstituted version of this fused triazole derivative was the most potent in the series. nih.gov

Furthermore, newly synthesized bis-(1,2,4-triazole) compounds have also been evaluated for their urease inhibition potential. researchgate.netresearchgate.net These compounds demonstrated good activity, with IC50 values comparable to the reference inhibitor, thiourea. researchgate.net Specifically, a thiosemicarbazide (B42300) derivative bearing a 4-methylphenyl group and a bis-(1,2,4-triazole) derivative with a methyl group exhibited the highest inhibitory potential against the urease enzyme. researchgate.net

Table 1: Urease Inhibition by 1,2,4-Triazole Analogues

| Compound Class | Specific Analogue | Activity | Reference |

|---|---|---|---|

| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones | 4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Potent Inhibition | sigmaaldrich.com |

| ontosight.aicolby.edunih.govtriazolo[3,4-b] ontosight.ainih.govresearchgate.netthiadiazoles | Unsubstituted derivative | IC50 = 0.87 ± 0.09 µM | nih.gov |

| Bis-(1,2,4-triazoles) | Derivative with methyl group | IC50 = 15.00 ± 0.10 µg/mL | researchgate.net |

| Thiosemicarbazide derivative | Derivative with 4-methylphenyl group | IC50 = 15.00 ± 0.05 µg/mL | researchgate.net |

| Standard | Thiourea | IC50 = 22.54 ± 2.34 µM | nih.gov |

Other Reported Biological Activities of 1,2,4-Triazole Analogues

Antitubercular Activity

Tuberculosis (TB) remains a major global health threat, and the development of new anti-TB agents is a critical area of research. colby.edunih.gov Derivatives of 1,2,4-triazole are considered a promising class of effective anti-TB candidates. colby.edunih.gov Molecules containing the triazole moiety have the potential for significant in vitro and in vivo anti-TB activity and may help in overcoming drug resistance. colby.edunih.gov

A study on hybrid compounds combining pyrazine (B50134) and 1,2,4-triazole scaffolds identified eight compounds with notable activity against Mycobacterium tuberculosis H37Rv, with MIC values of ≤21.25 μM. researchgate.net Another investigation into pyridine-1,2,4-triazole derivatives found that the presence of a 3,4-dichlorophenyl substituent was a determinant for antitubercular activity. mdpi.com One such compound, C4, was particularly active against Mycobacterium H37Ra with a MIC of 0.976 μg/mL. mdpi.comnih.gov The structure-activity relationship (SAR) studies of 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione analogues also highlighted the crucial role of lipophilicity in enhancing biological activity, with several compounds showing significant activity against the M. tuberculosis H37Rv strain. researchgate.net

Table 2: Antitubercular Activity of 1,2,4-Triazole Analogues

| Compound Series | Key Structural Feature | Most Active Compound | MIC Value | Target Strain | Reference |

|---|---|---|---|---|---|

| Pyrazine-1,2,4-triazole hybrids | Hybrid scaffold | T4, T5, T6, T11, T14, T15, T16, T18 | ≤21.25 μM | M. tuberculosis H37Rv | researchgate.net |

| Pyridine-1,2,4-triazole derivatives | 3,4-dichlorophenyl substituent | C4 | 0.976 μg/mL | M. tuberculosis H37Ra | mdpi.comnih.gov |

| Phenyl-triazole-thione derivatives | Lipophilic substituents | 5a, 5c, 5d, 5j, 5k | Not specified | M. tuberculosis H37Rv | researchgate.net |

Anti-inflammatory Effects

Compounds featuring the 1,2,4-triazole moiety have demonstrated a wide range of anti-inflammatory activities through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines. mdpi.com

In one study, a series of 1,2,3-triazoles derived from ibuprofen (B1674241) were synthesized, with some analogues showing potent in vivo anti-inflammatory activity. nih.gov A compound with a 4-nitrobenzyl group on the triazole ring exhibited more potent activity than the parent drug, ibuprofen. nih.gov The presence of electron-withdrawing groups like nitro or chloro at the meta or para positions of the phenyl or benzyl (B1604629) ring attached to the triazole was found to significantly enhance anti-inflammatory effects. nih.gov

Another research effort developed 1,2,4-triazole derivatives containing a benzothiazole (B30560) ring, which showed anti-inflammatory effects in both in vitro and in vivo tests. mdpi.com The most active of these compounds were found to be more potent than the reference drug diclofenac (B195802) sodium. mdpi.com

Neuroprotective Potential

The search for neuroprotective agents is an important strategy for treating ischemic stroke and other neurodegenerative diseases. nih.govnih.gov Several 1,2,4-triazole derivatives have been synthesized and investigated for their neuroprotective effects. ontosight.ainih.gov

One study reported a series of 1,2,4-triazole derivatives, where compounds 5-11 showed a noticeable protective effect on PC12 cells against cytotoxicity induced by H2O2 or sodium nitroprusside. nih.gov Compound 11 from this series was the most effective, demonstrating the ability to chelate iron, scavenge reactive oxygen species (ROS), and restore mitochondrial membrane potential. nih.gov It also enhanced the antioxidant defense system by increasing superoxide (B77818) dismutase (SOD) levels and promoting the nuclear translocation of Nrf2. nih.gov

Another study focused on 5-(4-pyridinyl)-1,2,4-triazole derivatives and identified a compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15), which could prevent neurotoxin-induced bradykinesia and reduce the aggregation of α-synuclein, a process implicated in Parkinson's disease. acs.org

Table 3: Neuroprotective Activity of 1,2,4-Triazole Analogues

| Compound Series | Mechanism of Action | Most Active Compound | Key Findings | Reference |

|---|---|---|---|---|

| 1-substituted 1,2,4-triazoles | Antioxidant, Iron Chelation, Nrf2 activation | Compound 11 | Protected PC12 cells, improved outcomes in a rat MCAO model | nih.gov |

| 5-(4-pyridinyl)-1,2,4-triazoles | α-synuclein aggregation inhibition | Compound 15 | Prevented MPTP-induced bradykinesia, reduced α-synuclein expression | acs.org |

| 1,3,5-triaryl substituent triazoles | Nrf2 activation | Compound 24 | Reduced cerebral infarction size, restored redox balance in MCAO rats | nih.gov |

Plant Growth Regulatory Effects

1,2,4-triazole derivatives are utilized in agriculture as plant growth regulators (PGRs). agriplantgrowth.comnih.gov These synthetic compounds can be used to manage plant shoot length without being phytotoxic. researchgate.net Triazole-based PGRs often act by inhibiting the biosynthesis of gibberellins, which are plant hormones responsible for shoot elongation. researchgate.net

For example, paclobutrazol (B33190) and uniconazole (B1683454) are triazole PGRs used to control rice lodging. nih.gov However, research has also investigated their potential unintended effects on co-cultured organisms, such as the Chinese mitten crab, where they were found to inhibit molting. nih.gov In another study, ( ontosight.aicolby.edunih.govtriazolo[1,5-с]quinazolin-2-ylsulfanyl)carboxylic acids and their amides were investigated for their plant growth regulation activity on cucumber roots. researchgate.net

The versatility of the 1,2,4-triazole core allows for its application in synthesizing a variety of agrochemicals, including insecticides, fungicides, and herbicides, which can help control pests and diseases while promoting healthy plant growth. agriplantgrowth.com

Structure Activity Relationship Sar Analysis of 1 6 Phenylhexyl 1h 1,2,4 Triazole and Its Derivatives

Impact of Substituents on the 1,2,4-Triazole (B32235) Ring on Biological Efficacy

Research has shown that different substituents on the 1,2,4-triazole scaffold have a pronounced effect on antibacterial activity. nih.gov For instance, in a series of ciprofloxacin-triazole hybrids, the type of substituent at the C-3 position of the 1,2,4-triazole ring was found to be a key determinant of antibacterial efficacy, with a hydroxyphenyl group proving most favorable. nih.gov Furthermore, the presence of halogen and nitro groups on an aromatic substituent at the 4-position of the triazole has been shown to significantly enhance inhibitory activity against various bacteria. nih.gov Conversely, compounds bearing an unsubstituted phenyl ring or a 2-furyl group at this position exhibited poor activity. nih.gov

In the context of anticancer activity, substitutions on the phenyl rings attached to the triazole core also dictate cytotoxic effects. For example, in one study of propane-1-one derivatives, compounds with a phenyl group at the R position and electronegative groups like chlorine or bromine on an adjacent phenyl ring showed significant cytotoxic activity. nih.gov The absence of these features dramatically decreased the cytotoxic effects. nih.gov Another study on a different series of 1,2,4-triazole derivatives found that an unsubstituted phenyl group at a specific position resulted in favorable anticancer activity, while the addition of a phenyl moiety at another position decreased cytotoxicity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of 1,2,4-triazole derivatives based on several studies.

| Substituent/Modification | Position | Observed Effect on Biological Activity | Reference |

| Hydroxyphenyl group | C-3 of 1,2,4-triazole | Most favorable antibacterial effect in ciprofloxacin-triazole hybrids. | nih.gov |

| Halogen and nitro groups | Aromatic substituent at N-4 of 1,2,4-triazole | Significantly enhanced antibacterial activity. | nih.gov |

| Unsubstituted phenyl or 2-furyl group | Aromatic substituent at N-4 of 1,2,4-triazole | Poor antibacterial activity. | nih.gov |

| Phenyl group | R position | Increased cytotoxic activity in propane-1-one derivatives. | nih.gov |

| Electronegative groups (Cl, Br) | Phenyl ring | Increased cytotoxic activity in propane-1-one derivatives. | nih.gov |

| Phenyl group | R position | Decreased cytotoxic activity in another series of derivatives. | nih.gov |

| Unsubstituted phenyl group | R position | Favorable anticancer activity on specific cell lines. | nih.gov |

Influence of Alkyl Chain and Phenyl Moiety Modifications on Bioactivity

Modifications to the alkyl chain and the terminal phenyl moiety of 1-(6-Phenylhexyl)-1H-1,2,4-triazole analogues can profoundly influence their bioactivity. The length and flexibility of the alkyl chain, as well as the nature of substituents on the phenyl ring, are critical determinants of how these molecules interact with their biological targets.

Studies on various 1,2,4-triazole derivatives have demonstrated the importance of the alkyl chain length. For instance, in a series of 1,2,4-triazole-5(4H)-thione derivatives, it was observed that the length of the alkyl chain at the N-4 position influenced antibacterial activity, with longer alkyl chains leading to a significant decrease in activity. nih.gov This suggests that an optimal chain length is necessary to correctly position the pharmacophore for effective binding.

The substitution pattern on the phenyl ring is also a key factor. In a study of clinafloxacin-triazole hybrids, a derivative with a 2,4-difluoro substitution on the phenyl ring exhibited the most potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, research on other 1,2,4-triazole derivatives has shown that strongly electron-withdrawing substituents (such as di-fluoro, nitro, and trifluoromethyl groups) on the benzene (B151609) ring can enhance antibacterial activity. nih.gov Conversely, the presence of electron-donating groups, such as a hydroxyl group, on the phenyl ring has been found to be favorable for the activity of certain 1,2,4-triazole-5(4H)-thiones. nih.gov

The table below provides examples of how modifications to the alkyl chain and phenyl moiety affect the biological activity of 1,2,4-triazole derivatives.

| Modification | Observed Effect on Biological Activity | Reference |

| Longer alkyl chain at N-4 | Decreased antibacterial activity. | nih.gov |

| 2,4-Difluoro substitution on phenyl ring | Most potent antimicrobial efficacy in clinafloxacin-triazole hybrids. | nih.gov |

| Strongly electron-withdrawing substituents on benzene ring | Enhanced antibacterial activity. | nih.gov |

| Electron-donating groups (e.g., -OH) on phenyl ring | Favorable activity in 1,2,4-triazole-5(4H)-thiones. | nih.gov |

| Methylene (B1212753) linker between triazole and aryl substituent | Increased toxicity against human cells. | nih.gov |

Electronic and Steric Factors Governing Ligand-Target Interactions in 1,2,4-Triazole Scaffolds

The biological activity of 1,2,4-triazole derivatives is ultimately governed by the intricate interplay of electronic and steric factors that dictate their interaction with specific biological targets. The 1,2,4-triazole ring itself, with its unique electronic properties and ability to participate in hydrogen bonding, is a key contributor to these interactions. researchgate.net

Electronic Factors: The electronic nature of substituents on both the triazole and phenyl rings significantly influences ligand-target binding. Electron-withdrawing groups, such as halogens and nitro groups, can alter the electron density of the aromatic systems, potentially enhancing pi-pi stacking interactions or modulating the pKa of the triazole ring, thereby influencing its ionization state and hydrogen bonding capacity. nih.govresearchgate.net For example, the enhanced antibacterial activity observed with electron-withdrawing groups on the phenyl ring suggests that these groups may facilitate stronger binding to the target enzyme or receptor. nih.gov Conversely, electron-donating groups, like hydroxyl or methoxy (B1213986) groups, can also play a crucial role, in some cases enhancing antimicrobial and antitumor activity by favorably altering the electronic landscape of the molecule. researchgate.net

Steric Factors: The size and spatial arrangement of substituents (steric factors) are equally critical for achieving optimal biological activity. The length of the alkyl chain connecting the phenyl and triazole moieties is a clear example of a steric parameter that can impact activity; a longer chain may introduce too much flexibility or prevent the molecule from fitting correctly into a binding pocket. nih.gov The position of substituents on the phenyl ring is also important. For instance, moving a methoxy group from the para to the meta position on a phenyl ring attached to the triazole was found to be beneficial for the inhibitory potency of certain 1,2,4-triazole derivatives against 5-lipoxygenase-activating protein (FLAP). acs.org This highlights the sensitivity of the binding site to the specific placement of even relatively small functional groups.

Molecular docking studies have provided valuable insights into these interactions. For some aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring are believed to coordinate with the iron atom in the heme moiety of the cytochrome P450 enzyme, while the phenyl moieties engage in key interactions within the active site. nih.gov In the case of adenosine (B11128) receptor antagonists, molecular docking has been used to guide the selection of analogs with improved binding affinity and selectivity, demonstrating the importance of considering multiple receptor conformations in lead optimization. nih.gov

The following table outlines key electronic and steric factors and their influence on the ligand-target interactions of 1,2,4-triazole scaffolds.

| Factor | Influence on Ligand-Target Interactions | Reference |

| Electronic: Electron-withdrawing groups | Can enhance pi-pi stacking and modulate pKa for improved binding. | nih.govresearchgate.net |

| Electronic: Electron-donating groups | Can favorably alter the electronic landscape, enhancing activity in some cases. | researchgate.net |

| Steric: Alkyl chain length | Optimal length is crucial for proper positioning within the binding site. | nih.gov |

| Steric: Substituent position | Precise placement of functional groups on aromatic rings is critical for activity. | acs.org |

| Electronic/Steric: 1,2,4-Triazole ring | Acts as a key pharmacophore, participating in hydrogen bonding and coordination with metal ions in enzymes. | researchgate.netnih.gov |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Elucidating Ligand-Enzyme Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. For 1,2,4-triazole (B32235) derivatives, docking studies have been instrumental in understanding their binding modes with various enzymes, which is crucial for their development as therapeutic agents. ijcrcps.comijper.orgnih.govpensoft.netresearchgate.netrsc.org

Table 1: Representative Molecular Docking Data for 1,2,4-Triazole Derivatives

| Derivative Class | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Anticancer | Aromatase | -9.04 to -9.96 | Not Specified | ijcrcps.com |

| Anticancer | Tubulin | -6.23 to -7.54 | Not Specified | ijcrcps.com |

| Anticancer | c-kit tyrosine kinase | -176.749 | Not Specified | nih.gov |

| Anticancer | Protein kinase B | -170.066 | Not Specified | nih.gov |

| Antimicrobial | E. coli DNA Gyrase | Not Specified | Not Specified | nih.gov |

| Antimicrobial | Topoisomerase IV | Not Specified | Not Specified | nih.gov |

This table presents a summary of findings from various studies on different 1,2,4-triazole derivatives and is intended to be illustrative of the types of data generated in molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. These models are expressed as mathematical equations and are valuable for predicting the activity of new, untested compounds. bas.bgresearchgate.netphyschemres.org

While a specific QSAR model for 1-(6-Phenylhexyl)-1H-1,2,4-triazole was not found, numerous QSAR studies have been conducted on various classes of 1,2,4-triazole derivatives. bas.bgresearchgate.netphyschemres.org These studies have highlighted the importance of different physicochemical properties, such as hydrophobicity, steric parameters, and electronic effects, in determining the biological activity of these compounds.

For example, a QSAR analysis of N1-substituted 1,2,4-triazoles against Escherichia coli identified a biparametric model involving the resonance constant (R) and the length of the substituent (L) as being significant for predicting antibacterial activity. bas.bg This suggests that both electronic and steric properties of the substituent at the N1 position play a crucial role. In the case of this compound, the long phenylhexyl chain would significantly contribute to the lipophilicity and steric bulk of the molecule, factors that are often important in QSAR models. Another study on the antifungal activity of 1,2,4-triazole-5(4H)-thione derivatives indicated that the length of the alkyl chain at the N-4 position influenced activity, with longer chains leading to a decrease in activity. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields around the molecules. researchgate.net These models can generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity. researchgate.net

Table 2: Example of a 2D-QSAR Model for Anti-Pancreatic Cancer Activity of 1,2,4-Triazole Derivatives

| Model Type | Statistical Parameter | Value |

| Multiple Linear Regression (MLR) | Cross-validation coefficient (Q²) | 0.51 |

| Predicted determination coefficient (R²test) | 0.936 | |

| Multiple Non-linear Regression (MNLR) | Cross-validation coefficient (Q²) | 0.90 |

| Predicted determination coefficient (R²test) | 0.852 | |

| Artificial Neural Network (ANN) | Correlation coefficient (R) | 0.896 |

This table is based on a study of twenty-three 1,2,4-triazole derivatives and demonstrates the statistical validation of the generated QSAR models. physchemres.org

Dynamics Simulations and Conformational Analysis of 1,2,4-Triazole Derivatives

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to study the dynamic behavior and conformational preferences of molecules over time. nih.gov These methods provide insights into the flexibility of molecules, their interactions with the surrounding environment (such as water or a protein binding site), and the stability of different conformations.

Conformational analysis of 1,2,4-triazole derivatives is crucial for understanding how the molecule can adapt its shape to fit into a binding site. nih.gov The phenylhexyl substituent in this compound is a long, flexible chain, and its conformational freedom would be a key determinant of its binding properties. MD simulations can explore the different conformations this chain can adopt in solution and within a binding pocket. A study on the interaction of 1,2,4-triazole derivatives in an acid medium used molecular dynamics to evaluate their conformations and interaction energies in different environments. nih.gov The results showed that the presence of intermolecular hydrogen bonds and the solution environment significantly affect the stability and conformation of the molecules. nih.gov

Table 3: Parameters Calculated from Molecular Dynamics Simulations of 1,2,4-Triazole Derivatives

| Parameter | Description | Significance | Reference |

| Total Energies | The overall energy of the molecule in vacuum and in solution. | Predicts molecular stability in different environments. | nih.gov |

| Interaction Energies | The energy of interaction between the triazole derivative and its environment. | Indicates the strength of binding or interaction. | nih.gov |

| Dihedral Angles | The angles between planes defined by sets of four atoms. | Describes the conformation and flexibility of the molecule. | nih.gov |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Indicates the stability of a ligand-protein complex over time. | pensoft.net |

| Root Mean Square Fluctuation (RMSF) | A measure of the deviation of each atom from its average position. | Highlights the flexible regions of a molecule. | Not directly in results but a standard MD parameter. |

This table outlines key parameters that are typically analyzed in molecular dynamics studies of 1,2,4-triazole derivatives.

Analytical and Spectroscopic Characterization Methodologies for 1 6 Phenylhexyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(6-Phenylhexyl)-1H-1,2,4-triazole, both ¹H and ¹³C NMR would provide definitive information about its molecular framework.

In the ¹H NMR spectrum , distinct signals are expected for the protons of the 1,2,4-triazole (B32235) ring and the 6-phenylhexyl substituent. The two protons on the triazole ring are chemically non-equivalent and would appear as singlets. Based on data for 1-substituted 1,2,4-triazoles, the proton at the C5 position (H-5) is typically downfield compared to the proton at the C3 position (H-3) due to the influence of the adjacent nitrogen atoms. nih.gov The protons of the hexyl chain would exhibit characteristic multiplets, with the methylene (B1212753) group attached to the triazole nitrogen (N-1) being shifted downfield. The terminal phenyl group protons would appear in the aromatic region, typically as a multiplet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The two carbon atoms of the 1,2,4-triazole ring would show distinct signals in the downfield region, generally between 140 and 155 ppm. researchgate.net The carbons of the phenylhexyl chain would appear at chemical shifts typical for aliphatic and aromatic carbons. The carbon of the methylene group attached to the triazole ring would be found in the range of 45-55 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Triazole H-3 | ~ 7.9 - 8.2 | s (singlet) |

| Triazole H-5 | ~ 8.1 - 8.5 | s (singlet) |

| Phenyl-H | ~ 7.1 - 7.3 | m (multiplet) |

| N-CH₂ (hexyl) | ~ 4.2 - 4.4 | t (triplet) |

| Phenyl-CH₂ (hexyl) | ~ 2.6 | t (triplet) |

| Other hexyl -CH₂- | ~ 1.2 - 1.9 | m (multiplet) |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Triazole C-3 | ~ 152 |

| Triazole C-5 | ~ 143 |

| Phenyl C (quaternary) | ~ 142 |

| Phenyl CH | ~ 126 - 129 |

| N-CH₂ (hexyl) | ~ 50 |

| Phenyl-CH₂ (hexyl) | ~ 36 |

| Other hexyl -CH₂- | ~ 26 - 32 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the triazole ring and the phenylhexyl substituent.

Key expected absorption bands include:

C-H stretching from the aromatic phenyl ring and the triazole ring, typically appearing above 3000 cm⁻¹.

Aliphatic C-H stretching from the hexyl chain, appearing just below 3000 cm⁻¹.

C=N stretching vibrations of the triazole ring, which are expected in the region of 1600-1400 cm⁻¹. ijsr.net

N=N stretching of the triazole ring, which can be observed around 1570-1550 cm⁻¹. ijsr.net

Aromatic C=C stretching from the phenyl group, typically seen in the 1600-1450 cm⁻¹ region.

C-H bending vibrations for the substituted phenyl ring, which can provide information about the substitution pattern.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 2960 - 2850 |

| C=N stretch (triazole) | 1600 - 1400 |

| N=N stretch (triazole) | 1570 - 1550 |

| Aromatic C=C stretch | 1600 - 1450 |

Mass Spectrometry (MS, HRMS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. Electron Ionization Mass Spectrometry (EI-MS) would induce fragmentation, offering insights into the molecule's structure.

The molecular weight of this compound (C₁₄H₁₉N₃) is 229.32 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 229.

Common fragmentation pathways for N-substituted triazoles often involve cleavage of the substituent chain and fragmentation of the triazole ring. researchgate.netpublish.csiro.au Expected fragmentation patterns for this compound would include:

Loss of the phenyl group or the entire phenylhexyl chain.

Cleavage of the hexyl chain at various points, leading to a series of fragment ions.

A prominent fragment corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91, which is characteristic of compounds containing a benzyl (B1604629) moiety.

Fragmentation of the triazole ring, which can involve the loss of N₂ or HCN. publish.csiro.au

Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

| [M]⁺ | 229 |

| [M - C₆H₅]⁺ | 152 |

| [C₇H₇]⁺ (tropylium ion) | 91 |

| [C₈H₈N₃]⁺ (triazolyl-ethyl) | 146 |

Elemental Analysis for Compositional Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₄H₁₉N₃. mdpi.com Experimental values obtained from an elemental analyzer should be within ±0.4% of the theoretical values to confirm the purity and identity of the compound. researchgate.netarkat-usa.org

Theoretical Elemental Composition of this compound (C₁₄H₁₉N₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 14 | 168.154 | 73.32% |

| Hydrogen (H) | 1.008 | 19 | 19.152 | 8.36% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 18.33% |

| Total | 229.327 | 100% |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable. nih.govresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention time of the compound can be adjusted by varying the composition of the mobile phase, which often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. helixchrom.comsielc.com The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. HPLC can also be used for the preparative separation of the compound from reaction mixtures or impurities.

General RP-HPLC Method for this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Flow Rate | ~1.0 mL/min |

| Detection | UV (e.g., at 210 nm or 254 nm) |

| Temperature | Ambient |

Emerging Research Directions and Future Prospects for 1 6 Phenylhexyl 1h 1,2,4 Triazole Research

Development of Novel and Sustainable Synthetic Strategies

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally involved methods that can be harsh and environmentally taxing. rsc.orgnih.gov However, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including N-alkylated triazoles like 1-(6-Phenylhexyl)-1H-1,2,4-triazole. nih.gov

Future synthetic strategies are expected to focus on sustainable and efficient methods. One promising approach is the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. nih.gov Another avenue of exploration is the development of one-pot multicomponent reactions that minimize waste by incorporating multiple steps into a single synthetic operation. isres.org The use of eco-friendly solvents, such as water or ionic liquids, and reusable catalysts, like zinc-based nanocrystals, are also key areas of development for the sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles, a related class of compounds. rsc.org

For the specific synthesis of this compound, a probable synthetic route involves the alkylation of the 1H-1,2,4-triazole ring with a 6-phenylhexyl halide. Research into optimizing this N-alkylation reaction using greener methodologies is a key future direction. This could involve exploring phase-transfer catalysis or solvent-free reaction conditions to improve the sustainability of the process.

Table 1: Comparison of Conventional and Green Synthetic Approaches for N-Alkylated Triazoles

| Feature | Conventional Methods | Emerging Green Methods |

| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions |

| Catalysts | Often stoichiometric and non-recoverable | Recyclable catalysts (e.g., nanocatalysts), biocatalysts |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |

| Reaction Time | Often lengthy | Significantly reduced |

| Waste Generation | High | Minimized |

| Atom Economy | Often low | High (e.g., in one-pot reactions) |

Exploration of New Biological Targets and Therapeutic Applications Beyond Established Categories

The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous clinically used drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. researchgate.netchemmethod.comnih.govnih.govresearchgate.netzsmu.edu.ua While the specific biological profile of this compound is not extensively documented, its structural features suggest several promising avenues for investigation.

The presence of the lipophilic phenylhexyl chain could enhance the compound's ability to cross biological membranes, potentially improving its bioavailability and interaction with intracellular targets. nih.gov This characteristic, combined with the proven bioactivity of the triazole ring, makes it a candidate for a variety of therapeutic applications.

Future research will likely focus on screening this compound and its analogs against a diverse panel of biological targets. Given the known activities of other triazole derivatives, potential areas of exploration include:

Anticancer Activity: Many triazole-containing compounds exhibit potent anticancer effects by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival. nih.gov The phenyl group in this compound could facilitate interactions with aromatic binding pockets in enzymes like cytochrome P450 aromatase, a target in breast cancer therapy. nih.gov

Antifungal and Antibacterial Activity: The triazole moiety is a cornerstone of many antifungal drugs that inhibit the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.gov The long alkyl chain of the title compound could enhance its interaction with the fungal cell membrane. Similarly, novel triazole derivatives are continuously being explored for their antibacterial potential against resistant strains. chemmethod.com

Neuroprotective Effects: Recent studies have shown that some 1,2,4-triazole derivatives possess neuroprotective properties against ischemic brain injury by modulating oxidative stress and inflammatory pathways. nih.gov The lipophilic nature of this compound might facilitate its entry into the central nervous system, making it a candidate for neurological disorders.

Enzyme Inhibition: The 1,2,4-triazole ring can act as a potent ligand for various metalloenzymes. nih.gov Future studies could explore the inhibitory potential of this compound against enzymes such as 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes, inflammatory mediators. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design

Rational drug design, a systematic approach to discovering new medications, is becoming increasingly integral to the development of novel therapeutic agents. nih.gov This methodology combines computational and experimental techniques to design molecules with a high affinity and selectivity for a specific biological target.

For this compound, computational tools can be employed to predict its binding affinity to various protein targets. Molecular docking simulations can help visualize the interactions between the compound and the active site of an enzyme, providing insights into the structural features that are crucial for its biological activity. nih.govresearchgate.net These in silico studies can guide the synthesis of more potent and selective analogs.

Table 2: Computational and Experimental Methodologies in Drug Design

| Methodology | Application in this compound Research |

| Molecular Docking | Predict binding modes and affinities to various biological targets (e.g., enzymes, receptors). nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models to correlate the chemical structure of analogs with their biological activity. |

| Molecular Dynamics (MD) Simulations | Study the dynamic behavior and stability of the compound when bound to a target protein. mdpi.compensoft.net |

| High-Throughput Screening (HTS) | Experimentally test large libraries of compounds, including analogs of this compound, for activity against specific targets. |

| Fragment-Based Drug Discovery (FBDD) | Identify small molecular fragments that bind to a target and then grow or link them to create more potent leads. |

The integration of these computational predictions with experimental validation is crucial. For instance, after in silico screening identifies a potential target, in vitro assays can be used to confirm the compound's activity. Promising hits can then be further optimized through iterative cycles of design, synthesis, and testing, guided by the structure-activity relationship (SAR) data obtained. This approach can significantly accelerate the discovery of new drugs based on the this compound scaffold.

Investigating Biotransformation and Environmental Fates of Triazole Compounds

As with any chemical compound intended for potential widespread use, understanding the biotransformation and environmental fate of this compound is of paramount importance. The metabolic pathways of a drug determine its efficacy and potential for toxicity.

Triazole compounds are known to be metabolized by cytochrome P450 enzymes. nih.gov The biotransformation of this compound would likely involve hydroxylation of the phenyl ring or the hexyl chain, followed by conjugation reactions to facilitate excretion. Detailed metabolic studies using in vitro systems (e.g., liver microsomes) and in vivo models are necessary to identify the major metabolites and understand their pharmacological and toxicological profiles.

From an environmental perspective, the persistence and mobility of triazole-containing compounds are key concerns. nih.gov Studies on other triazole fungicides have shown that the 1,2,4-triazole ring itself can be a persistent transformation product in the environment. nih.gov Given the presence of the stable phenyl and triazole rings, this compound may exhibit some degree of environmental persistence.

Future research should focus on:

Metabolic Profiling: Identifying the major metabolites of this compound in various biological systems.

Biodegradation Studies: Assessing the susceptibility of the compound and its potential metabolites to microbial degradation in soil and water.

Photodegradation Studies: Investigating the stability of the compound under sunlight to determine its atmospheric fate.

Leaching and Mobility: Evaluating the potential for the compound to move through soil and enter groundwater systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-phenylhexyl)-1H-1,2,4-triazole, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing a triazole precursor (e.g., 1H-1,2,4-triazole) with 6-phenylhexyl bromide in ethanol or THF under basic conditions (e.g., K₂CO₃ or NaH) for 12–24 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Purity optimization requires monitoring by TLC and verifying via HPLC (>95% purity). Residual solvents should be quantified using gas chromatography-mass spectrometry (GC-MS) .

Q. How can the structure of this compound be characterized effectively?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR to confirm substituent positions and alkyl chain integration (e.g., δ ~7.3 ppm for phenyl protons, δ ~4.2 ppm for triazole CH₂) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. Use software like SHELX for refinement .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 286.18) .

Q. What solvent systems influence the solubility and stability of this compound?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to the triazole ring’s polarity and the hydrophobic phenylhexyl chain. Stability testing (via UV-Vis or HPLC) in 47 solvents (e.g., water, ethanol, acetonitrile) reveals pH-dependent degradation in acidic/basic conditions . For long-term storage, use anhydrous DMSO under inert gas (N₂/Ar) at -20°C .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s inhibitory activity against COX-2?

- Methodological Answer :

- In vitro assays : Use recombinant COX-2 enzyme and measure inhibition via fluorometric or colorimetric kits (e.g., prostaglandin H₂ conversion). Compare IC₅₀ values with reference inhibitors (e.g., celecoxib) .

- Molecular docking : Perform docking studies (AutoDock Vina, Schrödinger) to predict binding affinity to COX-2’s active site. Validate with site-directed mutagenesis .

- Selectivity testing : Screen against COX-1 to assess selectivity ratios (>10-fold for COX-2 preferred) .

Q. What strategies resolve contradictions in physicochemical data (e.g., pKa, logP) for this compound?

- Methodological Answer :

- pKa determination : Use potentiometric titration in 47 solvents to account for solvent effects. Apply the Yasuda-Shedlovsky extrapolation for aqueous pKa estimation .

- LogP measurement : Compare shake-flask and HPLC-derived values. Correct for ionization using the equation logD = logP – log(1 + 10^(pH-pKa)) .

- Error analysis : Apply statistical methods (e.g., Monte Carlo simulations) to quantify uncertainty in data .

Q. How can computational methods predict the environmental fate of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate hydrolysis rate constants and photodegradation pathways .

- QSAR models : Predict biodegradation (e.g., BIOWIN) and bioaccumulation factors (logKow) using EPI Suite .

- Ecotoxicity assays : Test against Daphnia magna and algae to determine LC₅₀/EC₅₀ values .

Q. What experimental protocols validate enantiomeric purity in synthesized this compound derivatives?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak column (e.g., AD-H) with hexane/isopropanol (90:10) to separate enantiomers .

- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .